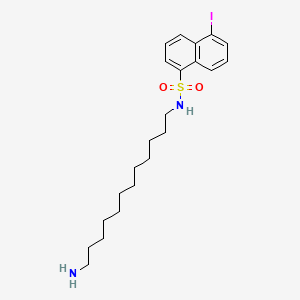
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide is a complex organic compound that features a naphthalene ring substituted with an iodine atom and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide typically involves multiple steps. One common approach is to start with the iodination of 1-naphthalenesulfonamide, followed by the introduction of the 12-aminododecyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives of the original compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene ring’s ability to fluoresce under UV light.
Medicine: Explored for its potential as an antimicrobial agent, given the presence of the sulfonamide group, which is known for its antibacterial properties.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.
作用機序
The mechanism of action of N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The iodine atom and the naphthalene ring may also contribute to the compound’s ability to interact with cellular membranes and proteins, affecting their function.
類似化合物との比較
Similar Compounds
N-(12-Aminododecyl)-4-amino-1,8-naphthalimide: Another naphthalene derivative with similar applications in fluorescence and biological research.
N-(12-Aminododecyl)-1-deoxynojirimycin: Known for its use as a glycosidase inhibitor in biochemical research.
Uniqueness
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide is unique due to the combination of its iodine atom and sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in fields requiring specific functional group interactions.
特性
CAS番号 |
103771-19-3 |
|---|---|
分子式 |
C22H33IN2O2S |
分子量 |
516.5 g/mol |
IUPAC名 |
N-(12-aminododecyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H33IN2O2S/c23-21-15-11-14-20-19(21)13-12-16-22(20)28(26,27)25-18-10-8-6-4-2-1-3-5-7-9-17-24/h11-16,25H,1-10,17-18,24H2 |
InChIキー |
BVLVDZULRCRDOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
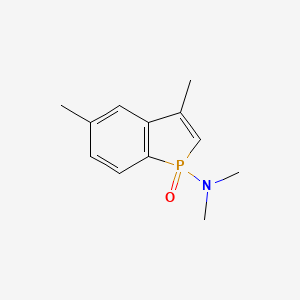
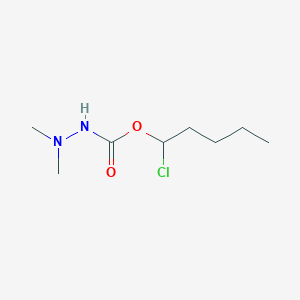
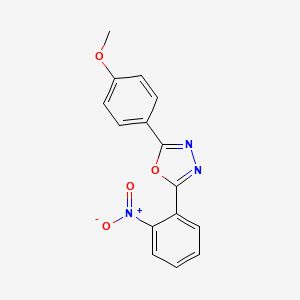
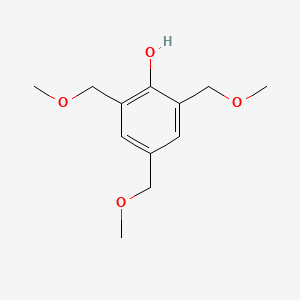
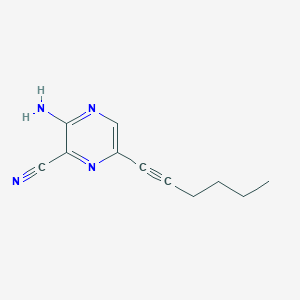
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
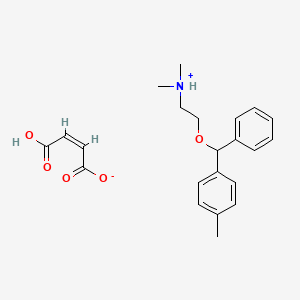
![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)

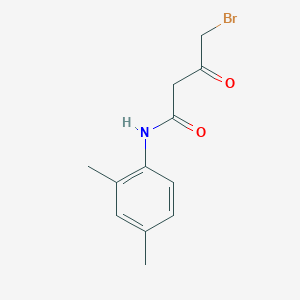

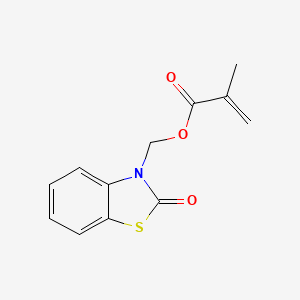
![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
